2,2-Diphenylglycine (CAS 3060-50-2) is a non-natural, achiral α,α-disubstituted amino acid. Its defining structural feature is the presence of two phenyl groups on the α-carbon, which imparts exceptional and conformationally rigid steric bulk. This characteristic makes it a valuable precursor and building block in specialized organic synthesis applications, particularly where precise control of molecular architecture or the synthesis of highly congested structures is required.
Direct substitution of 2,2-Diphenylglycine with simpler amino acids often leads to process failure or suboptimal outcomes. Using a monosubstituted analog like Phenylglycine, for example, can introduce undesired reactivity pathways, such as competitive self-transamination reactions, which complicate product purification and reduce yields. Replacing it with less bulky α,α-disubstituted amino acids or simple proteinogenic amino acids (e.g., Alanine, Leucine) eliminates the critical steric hindrance necessary to direct specific stereochemical outcomes or to enable the synthesis of highly congested molecular targets that would otherwise be sterically inaccessible. Therefore, for applications designed to leverage its unique steric profile, 2,2-Diphenylglycine serves as a non-interchangeable specialty reagent.
In biomimetic asymmetric transamination reactions for producing chiral α-amino acids from α-keto acids, 2,2-Diphenylglycine serves as a highly effective amino group donor, producing the desired products in yields up to 85% and with enantiomeric excess up to 80%. Critically, its α,α-diphenyl structure prevents the problematic self-transamination side reactions that can occur when using monosubstituted analogs like 2-phenylglycine as the amino source, simplifying purification and improving process efficiency.
| Evidence Dimension | Asymmetric Transamination Performance & Reactivity Profile |
| Target Compound Data | Yields up to 85%, enantiomeric excess up to 80%; avoids self-transamination side reactions. |
| Comparator Or Baseline | 2-Phenylglycine, which is susceptible to problematic self-transamination with arylglyoxylic acid starting materials. |
| Quantified Difference | Qualitatively superior reaction profile by eliminating a key side-reaction pathway. |
| Conditions | Biomimetic asymmetric transamination of various α-keto acids catalyzed by chiral pyridoxals. |
For synthesizing valuable chiral amino acids, using 2,2-Diphenylglycine provides a cleaner reaction profile and higher effective yield compared to its closest monosubstituted analog.
The synthesis of peptides containing the exceptionally bulky N-benzyl-α,α-diphenylglycine residue is enabled by using a high-pressure Ugi four-component condensation reaction, which proceeds in moderate yields at 9 kbar (0.9 GPa). Standard atmospheric pressure conditions are insufficient to overcome the severe steric hindrance imposed by the diphenylglycine core, making high-pressure synthesis a necessary process condition.
| Evidence Dimension | Reaction Feasibility under Steric Strain |
| Target Compound Data | Reaction proceeds in moderate yields at 9 kbar (approx. 8882 atm). |
| Comparator Or Baseline | Standard Ugi reactions at atmospheric pressure (1 atm). |
| Quantified Difference | Reaction is feasible at 9 kbar, whereas it is implied to be unviable at atmospheric pressure for this specific substrate. |
| Conditions | Four-component Ugi condensation to produce sterically demanding peptides. |
This compound is a critical procurement choice for projects requiring the synthesis of otherwise inaccessible, sterically crowded peptide backbones, justifying the need for specialized high-pressure equipment.
Unlike simple proteinogenic amino acids such as glycine, which are zwitterionic and typically exhibit high water solubility but are insoluble in non-polar organic solvents, 2,2-Diphenylglycine possesses a highly lipophilic character due to its two phenyl rings. This property makes it sparingly soluble in water but imparts significantly improved solubility and compatibility with common organic solvents used in synthesis, such as methanol, DMSO, and likely THF or DMF, facilitating its use in a wider range of non-aqueous reaction systems.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Sparingly soluble in water; lipophilic nature suggests compatibility with organic solvents (e.g., slightly soluble in heated Methanol and DMSO). |
| Comparator Or Baseline | Simple amino acids (e.g., Glycine), which are generally soluble in water but insoluble in non-polar organic solvents. |
| Quantified Difference | Qualitatively opposite solubility profile, enabling use in organic-phase synthesis where simple amino acids would fail. |
| Conditions | Standard laboratory and industrial organic synthesis. |
For homogeneous reactions in organic media, 2,2-Diphenylglycine's solubility profile is a critical handling and processability advantage over common, water-soluble amino acid starting materials.
For the asymmetric synthesis of novel α-amino acids via biomimetic transamination, where the use of a bulky, achiral amino donor is required to achieve high enantioselectivity and avoid yield loss from competitive side reactions.
In the construction of conformationally constrained peptides or peptidomimetics where extreme steric bulk is necessary to enforce a specific secondary structure or to probe a sterically hindered binding pocket, particularly via multi-component reactions like the Ugi synthesis.
As a key intermediate in multi-step syntheses of pharmaceutical compounds or complex organic molecules conducted in non-aqueous solvents, where the poor organic solubility of simpler amino acid alternatives would hinder reaction kinetics and processability.